molecular formula C9H14O2 B071040 Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI) CAS No. 186182-40-1

Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI)

Cat. No. B071040
CAS RN: 186182-40-1
M. Wt: 154.21 g/mol
InChI Key: BWGIKEUGPCOETD-CSMHCCOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI) is a chemical compound that belongs to the family of bicyclic compounds. It is also known as exo-2-norbornylmethanol and is commonly used in scientific research for its unique properties and applications.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI) is not fully understood. However, it is believed to act as a chiral auxiliary in various chemical reactions. It can also act as a ligand for metal catalysts, which can enhance the efficiency of certain chemical reactions.
Biochemical and Physiological Effects:
Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI) has no known biochemical or physiological effects. It is not used as a drug or medication and is only used in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI) in lab experiments is its unique chemical properties. It can act as a chiral auxiliary and ligand for metal catalysts, which can enhance the efficiency of certain chemical reactions. However, one of the limitations of using this compound is its high cost and limited availability.

Future Directions

There are several future directions for the use of Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI) in scientific research. One direction is the development of new synthetic methods that can produce this compound more efficiently and cost-effectively. Another direction is the development of new applications for this compound in the synthesis of complex molecules and pharmaceuticals. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various chemical reactions.
In conclusion, Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI) is a unique and valuable compound in scientific research. Its chemical properties and applications make it a valuable tool for the synthesis of complex molecules and pharmaceuticals. Further research is needed to fully understand its mechanism of action and potential applications in various chemical reactions.

Synthesis Methods

Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI) can be synthesized through several methods. One of the most common methods is the Diels-Alder reaction, which involves the reaction of cyclopentadiene with maleic anhydride. The resulting adduct is then subjected to a series of reactions to yield the desired product.

Scientific Research Applications

Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI) has a wide range of scientific research applications. It is commonly used in the synthesis of pharmaceuticals and agrochemicals due to its unique chemical properties. It is also used as a chiral building block in the synthesis of natural products and other complex molecules.

properties

CAS RN

186182-40-1

Product Name

Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI)

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

methyl (1S,2S,4R)-bicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C9H14O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h6-8H,2-5H2,1H3/t6-,7+,8+/m1/s1

InChI Key

BWGIKEUGPCOETD-CSMHCCOUSA-N

Isomeric SMILES

COC(=O)[C@H]1C[C@@H]2CC[C@H]1C2

SMILES

COC(=O)C1CC2CCC1C2

Canonical SMILES

COC(=O)C1CC2CCC1C2

synonyms

Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)- (9CI)

Origin of Product

United States

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